
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through methods such as cyclization of 1,2-diamine derivatives . The thiophene ring could be formed through methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
The molecular structure of this compound would include a piperazine ring and a thiophene ring, connected by a methylene bridge. The cyclohexyl group would be attached to one nitrogen of the piperazine ring, and the carboxamide group would be attached to the other nitrogen .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring is known to participate in various reactions, including substitutions and ring-opening reactions . The thiophene ring can also undergo various reactions, such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility in water and other polar solvents .
Scientific Research Applications
PET Imaging Applications
The compound and its derivatives have been investigated for their potential in positron emission tomography (PET) imaging. For example, studies have evaluated the prospects of using fluorinated derivatives for the quantification of 5-HT1A receptors in human subjects. These derivatives are compared to established compounds for their effectiveness in imaging serotonin receptors, highlighting their potential in neuropsychiatric disorder studies and receptor density assessments (J. Choi et al., 2015). Another study focuses on the synthesis and evaluation of cyclohexanecarboxamide derivatives as analogs of WAY100635 for PET tracers of serotonin 5-HT(1A) receptors, showing high affinity and selectivity, indicating their promise for in vivo receptor quantification (Gonzalo García et al., 2014).
Synthetic Pathways and Chemical Analysis
Research has been conducted on the efficient synthesis of derivatives and their evaluation for anticancer activity, showcasing the methodological advancements in creating structurally related compounds with potential biological activities (Sandeep Kumar et al., 2013). Additionally, the development of ligands for melanocortin receptors based on substituted piperazines underlines the chemical versatility and the structural analysis through X-ray crystallography, providing a foundation for further pharmacological exploration (F. Mutulis et al., 2004).
Pharmacological Research
Studies also highlight the compound's relevance in pharmacological research, examining its analogs for potential antipsychotic agents and receptor antagonists. This includes investigations into heterocyclic carboxamides as antipsychotic agents, providing insights into the compound's utility in developing new therapeutic agents (M. H. Norman et al., 1996), and the exploration of derivatives for their binding affinity to receptors, contributing to the understanding of receptor-ligand interactions and their implications for drug development (P. Plazzi et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c20-16(17-15-4-2-1-3-5-15)19-9-7-18(8-10-19)12-14-6-11-21-13-14/h6,11,13,15H,1-5,7-10,12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFDEXRYYGSZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-1-Amino-7-oxaspiro[3.5]nonan-3-ol;hydrochloride](/img/structure/B2446447.png)

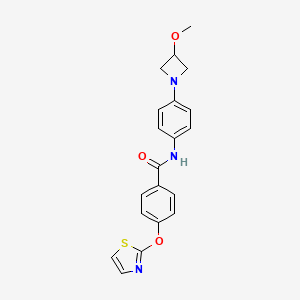
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
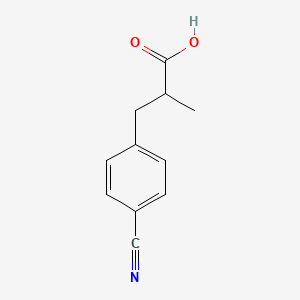
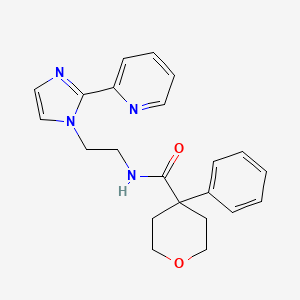
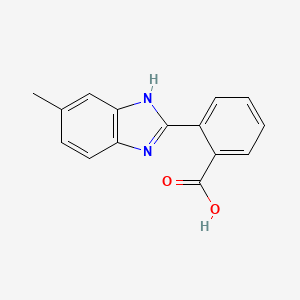
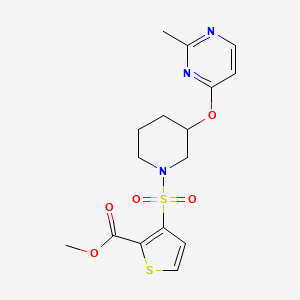

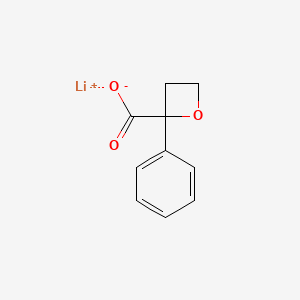
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)